(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with an appropriate amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (2R)-2-Amino-2-(4-fluoro-3-methylphenyl)acetone.
Reduction: (2R)-2-Methylamino-2-(4-fluoro-3-methylphenyl)ethane.
Substitution: (2R)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL.
Scientific Research Applications
(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances lipophilicity and membrane permeability. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
1-(4-fluoro-3-methylphenyl)ethanol: Lacks the amino group, resulting in different chemical properties.
2-(4-fluoro-3-methylphenyl)ethan-1-amine: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
(2R)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in receptor binding. The presence of both amino and hydroxyl groups also allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
MASRPZPHVHZWLZ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](CO)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)F |
Origin of Product |
United States |
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